Flll31

Catalog No.
S528073
CAS No.
52328-97-9
M.F
C25H28O6
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flll31

CAS Number

52328-97-9

Product Name

Flll31

IUPAC Name

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+

InChI Key

VMMZAMVBGQWOHT-UTLPMFLDSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

FLLL 31, FLLL-31, FLLL31

Canonical SMILES

CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Isomeric SMILES

CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C

The exact mass of the compound Tetramethylcurcumin is 424.18859 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FLLL31 (CAS: 52328-97-9), also known as tetramethylcurcumin, is a highly engineered, synthetic diketone analog of curcumin designed for advanced oncological and immunological research. Unlike native curcuminoids, FLLL31 is structurally locked into a diketone tautomeric conformation via geminal dimethylation at the C4 position of its heptadiene-3,5-dione core [1]. This critical modification completely eliminates the keto-enol tautomerization that plagues standard curcumin, fundamentally altering the molecule's chemical stability, degradation kinetics, and target binding profile [2]. Commercially procured as a potent, selective inhibitor of the JAK2/STAT3 signaling pathway, FLLL31 features additional 3,4-dimethoxy substituents that enhance cellular uptake and plasma stability [1]. These structural upgrades make FLLL31 a superior baseline material for researchers requiring reproducible, low-micromolar suppression of STAT3 phosphorylation, DNA binding, and transactivation in complex in vitro and in vivo models [3].

Substituting FLLL31 with standard curcumin or generic JAK2/STAT3 inhibitors (such as AG490) critically compromises assay reproducibility and dosing accuracy[1]. Standard curcumin is highly unstable at physiological pH and rapidly degrades in assay media due to its inherent keto-enol tautomerization, leading to inconsistent effective concentrations and requiring massive, often cytotoxic, dosing to achieve baseline pathway inhibition[2]. FLLL31's locked diketone structure prevents this enolization entirely, ensuring that the intact molecule persists in culture media and animal models [1]. Furthermore, FLLL31's optimized 3,4-dimethoxy substitutions provide a significantly higher binding affinity to the STAT3 SH2 domain than native curcumin, meaning that generic substitutes will fail to achieve the same depth of transcriptional blockade at equivalent micromolar concentrations[3]. For procurement focused on rigorous pharmacokinetic modeling or precise molecular targeting, native curcumin is an unviable substitute.

Elimination of Keto-Enol Tautomerization for Enhanced Stability

A primary driver for procuring FLLL31 is its structural stability. Standard curcumin undergoes rapid keto-enol tautomerization, which accelerates its degradation at physiological pH (pH > 7). By replacing the two hydrogen atoms on the central carbon with geminal dimethyl substituents, FLLL31 completely eliminates the ability to enolize [1]. This locks the compound in the diketone form, conferring significantly greater stability in aqueous and physiological environments compared to the native curcuminoid baseline [2].

Evidence DimensionMolecular tautomerization and degradation susceptibility
Target Compound DataFLLL31: 0% enolization (locked diketone form)
Comparator Or BaselineStandard Curcumin: Rapid enolization and degradation at pH > 7
Quantified DifferenceComplete elimination of enolization-driven instability in FLLL31
ConditionsPhysiological pH / in vitro assay media

Eliminating enolization ensures that the compound remains intact during prolonged cell culture or in vivo assays, preventing the need for continuous re-dosing.

Superior JAK2 Kinase Inhibition Efficacy

FLLL31 demonstrates potent inhibition of its upstream target, JAK2. In comparative in vitro kinase assays, a 5 µM concentration of FLLL31 significantly inhibited JAK2 kinase activity, resulting in an approximately 60% reduction compared to a DMSO control (P < 0.05) [1]. Crucially, this level of suppression was quantitatively more effective than previously characterized benchmark JAK2 inhibitors, including AG490, WP1066, and standard curcumin[1].

Evidence DimensionReduction in JAK2 kinase activity
Target Compound DataFLLL31 (5 µM): ~60% reduction
Comparator Or BaselineAG490, WP1066, and Curcumin (5 µM): Lower efficacy than FLLL31
Quantified DifferenceFLLL31 outperforms legacy commercial inhibitors and native curcumin at equivalent 5 µM dosing
ConditionsIn vitro JAK2 kinase activity assay

Validates FLLL31 as a superior procurement choice over legacy inhibitors like AG490 for researchers requiring deep, reliable JAK2 suppression.

Enhanced STAT3 Transcriptional Blockade

The structural modifications of FLLL31 translate directly into superior functional blockade of STAT3-mediated gene transcription. In MDA-MB-231 breast cancer cells stably transfected with pLucTKS3, FLLL31 reduced luciferase activity in a dose-dependent manner over 24 hours [1]. The magnitude of this transcriptional reduction was significantly greater than the reductions induced by comparable micromolar dosages of standard curcumin (p < 0.05)[1].

Evidence DimensionSTAT3-dependent transcriptional activation (luciferase activity)
Target Compound DataFLLL31: Significant dose-dependent reduction
Comparator Or BaselineStandard Curcumin: Moderate reduction
Quantified DifferenceFLLL31 yields a statistically greater reduction in STAT3 transactivation than curcumin at equal doses (p < 0.05)
ConditionsMDA-MB-231 cells (pLucTKS3 transfected), 24-hour treatment

Ensures that downstream gene expression assays yield clear, definitive results without requiring the high, potentially cytotoxic doses needed when using standard curcumin.

High-Affinity Docking to Target Domains

FLLL31's locked diketone conformation and 3,4-dimethoxy substituents are specifically designed to fit the binding pockets of its targets better than the keto-enol form of curcumin. Computational modeling and binding assays reveal that FLLL31 achieves a docking free energy of -9.6 Kcal/mol for JAK2 and -8.1 Kcal/mol for the STAT3 SH2 domain [1]. This high affinity underpins its ability to disrupt STAT3 dimerization at low micromolar concentrations [1].

Evidence DimensionDocking free energy
Target Compound DataFLLL31: -9.6 Kcal/mol (JAK2) and -8.1 Kcal/mol (STAT3 SH2)
Comparator Or BaselineStandard Curcumin: Weaker predicted interaction due to enolization
Quantified DifferenceHighly favorable negative free energy values confirming stable target complex formation
ConditionsIn silico molecular docking / SH2 dimerization domain models

Provides a quantifiable biophysical rationale for selecting FLLL31 over generic analogs when designing targeted SH2-domain inhibitors.

Targeted STAT3/JAK2 Pathway Inhibition Assays

Due to its locked diketone structure and high binding affinity, FLLL31 is the optimal choice for in vitro assays requiring precise, potent, and selective blockade of STAT3 phosphorylation and dimerization. It replaces standard curcumin and legacy inhibitors like AG490 in workflows where rapid compound degradation would otherwise confound kinase activity or luciferase reporter results [1].

In Vivo Pharmacokinetic and Tumor Xenograft Modeling

Because of its enhanced chemical stability and optimized 3,4-dimethoxy substituents, FLLL31 is highly suited for animal models (e.g., mouse xenografts) studying pancreatic, breast, or bladder cancer. It overcomes the poor bioavailability and rapid physiological clearance that strictly limit the experimental utility of native curcumin in systemic dosing [1].

Inflammation and Autoimmune Disease Modeling

FLLL31's proven ability to suppress macrophage activation and inhibit Th17 cell differentiation makes it a preferred compound for evaluating severe airway inflammation and multi-allergen challenged models. Its stability ensures consistent dosing and reliable suppression of pro-inflammatory factors over multi-day in vivo studies [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Exact Mass

424.18858861 Da

Monoisotopic Mass

424.18858861 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione

Dates

Last modified: 08-15-2023
1: Lin L, Hutzen B, Zuo M, Ball S, Deangelis S, Foust E, Pandit B, Ihnat MA, Shenoy SS, Kulp S, Li PK, Li C, Fuchs J, Lin J. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells. Cancer Res. 2010 Mar 15;70(6):2445-54. doi: 10.1158/0008-5472.CAN-09-2468. Epub 2010 Mar 9. PubMed PMID: 20215512; PubMed Central PMCID: PMC2843552.

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